4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrazine, substituted benzaldehydes, and various catalysts .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer, malaria, and leishmaniasis
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of parasitic infections .
Comparison with Similar Compounds
Similar compounds to 4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide include other pyrazole derivatives with similar structures and pharmacological activities. Some examples are:
- 4-(3-bromophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide These compounds share similar chemical backbones but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C17H21ClN6O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21ClN6O2/c1-22-12-14(10-20-22)21-16(25)11-19-17(26)24-7-5-23(6-8-24)15-4-2-3-13(18)9-15/h2-4,9-10,12H,5-8,11H2,1H3,(H,19,26)(H,21,25) |
InChI Key |
DJGSHZKZHDGVJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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